molecular formula C16H17ClN4O3 B2869074 2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396764-93-4

2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2869074
CAS No.: 1396764-93-4
M. Wt: 348.79
InChI Key: NSASXANKOZICBU-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic compound designed for biochemical research. It belongs to a class of morpholine-acetamide derivatives that are of significant interest in medicinal chemistry for their potential as multi-target therapeutic agents . Structurally, it features a morpholine ring attached to a pyrimidine core, which is then linked via an acetamide bridge to a 3-chlorophenoxy group. This molecular architecture is characteristic of compounds investigated for their ability to interact with key biological targets . While the specific biological profile of this compound requires further characterization, structurally similar analogs have demonstrated notable inhibitory activities against enzymes like carbonic anhydrase, which is a recognized drug target in oncology . Furthermore, related morpholine-acetamide compounds have shown promising antinociceptive (pain-blocking) effects in preclinical models, acting as selective ligands for specific receptors . Researchers may find this compound valuable for exploring new mechanisms of action in areas such as cancer biology and neuropharmacology. As with all compounds of this class, it is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-12-2-1-3-13(8-12)24-10-16(22)20-14-9-15(19-11-18-14)21-4-6-23-7-5-21/h1-3,8-9,11H,4-7,10H2,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSASXANKOZICBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate acylating agent.

    Synthesis of the morpholinopyrimidinyl intermediate:

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the morpholinopyrimidinyl intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenoxy group.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage.

    Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potentially as a drug candidate for targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.

Comparison with Similar Compounds

Pyridazinone-Based Acetamides ()

Example Compound :
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

  • Structural Differences: Heterocyclic Core: Pyridazinone (1,2-diazine) vs. pyrimidine (1,3-diazine). Substituents: Methoxybenzyl and bromophenyl groups vs. 3-chlorophenoxy and morpholine.
  • Biological Activity : Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
  • Key Insight: The pyrimidine core in the target compound may offer greater metabolic stability compared to pyridazinone derivatives due to reduced ring strain.

Benzothiazole-Based Acetamides ()

Example Compound :
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

  • Structural Differences :
    • Heterocyclic Core : Benzothiazole vs. pyrimidine.
    • Substituents : Trifluoromethyl (electron-withdrawing) vs. morpholine (electron-donating).

Pyrimidine-Based Acetamides ()

Example Compounds :

  • 2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide
  • 2-(3-(6-Amino-2-chloropyrimidin-4-yl)phenoxy)-N-isopropylacetamide
  • Structural Differences: Pyrimidine Substitutions: Amino and chloro groups vs. morpholine. Acetamide Side Chain: Isopropyl vs. unsubstituted acetamide.
  • Key Insight: The morpholine group in the target compound may improve solubility and reduce crystallinity compared to amino/chloro-substituted analogues, which could enhance oral bioavailability .

Comparative Data Table

Compound Name Heterocyclic Core Key Substituents Biological Activity Solubility (Predicted) References
2-(3-Chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide Pyrimidine 3-Chlorophenoxy, Morpholine Not reported (Potential kinase inhibition) High (due to morpholine) -
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-...-acetamide Pyridazinone Methoxybenzyl, Bromophenyl FPR1/FPR2 agonist Moderate
N-(6-Trifluoromethylbenzothiazole-2-yl)-...-acetamide Benzothiazole Trifluoromethyl, Methoxyphenyl Patent example (Unspecified) Low (due to CF3)
2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-...acetamide Pyrimidine Amino, Chloro Patent example (Unspecified) Moderate (polar amino)

Key Comparative Insights

Substituent Effects: Morpholine: Enhances solubility and bioavailability compared to trifluoromethyl () or chloro/amino groups (). 3-Chlorophenoxy: Similar to methoxyphenyl () in providing hydrophobic binding interactions but may exhibit distinct electronic effects.

Therapeutic Potential: FPR agonists () suggest anti-inflammatory applications, while patented pyrimidine acetamides () imply broader therapeutic exploration. The target compound’s morpholine group aligns with trends in kinase inhibitor design .

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